Aclidiniumbromid

Übersicht

Beschreibung

Aclidinium bromide is a long-acting, inhaled muscarinic antagonist used primarily as a maintenance treatment for chronic obstructive pulmonary disease (COPD). It was approved in the United States in July 2012 and is known for its ability to improve the quality of life and prevent hospitalization in patients with COPD . Aclidinium bromide is delivered via a multidose dry powder inhaler and is included in the World Health Organization’s List of Essential Medicines .

Wissenschaftliche Forschungsanwendungen

Aclidinium-Bromid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Aclidinium-Bromid ist ein langwirksames, kompetitives und reversibles Anticholinergikum, das spezifisch auf Acetylcholin-Muskarinrezeptoren zielt. Es bindet an alle fünf Muskarinrezeptorsubtypen mit ähnlicher Affinität, aber seine Wirkungen auf die Atemwege werden durch den M3-Rezeptor an der glatten Muskulatur vermittelt, was zu einer Bronchodilatation führt . Dies verhindert eine Acetylcholin-induzierte Bronchokonstriktion, wobei die Wirkungen länger als 24 Stunden anhalten .

Wirkmechanismus

Target of Action

Aclidinium bromide is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors . It binds to all 5 muscarinic receptor subtypes with a similar affinity . The primary target of aclidinium bromide is the M3 receptor located at the smooth muscle in the airways .

Mode of Action

Aclidinium bromide’s effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation . By binding to the M3 receptors, aclidinium bromide prevents acetylcholine from binding to these receptors, thereby inhibiting the bronchoconstriction effects of acetylcholine . This action is dose-dependent and lasts longer than 24 hours .

Biochemical Pathways

The major route of metabolism of aclidinium bromide is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . Aclidinium bromide is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives .

Pharmacokinetics

Aclidinium bromide is administered via inhalation. Its absorption is rapid, with a median time to maximum concentration (tmax) of 0.08 hours post-dose following single/multiple doses . Aclidinium, along with its metabolites LAS34823 and LAS34850, declines in a bi-phasic manner . The geometric mean half-life is 13.5 hours (single dosing) and 21.4 hours (multiple dosing), while steady state is generally achieved after 5 days of continuous dosing .

Result of Action

The primary result of aclidinium bromide’s action is bronchodilation . This helps to relieve symptoms of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . Aclidinium bromide can improve quality of life and prevent hospitalization in those with COPD .

Biochemische Analyse

Biochemical Properties

Aclidinium bromide is a competitive and reversible anticholinergic drug that specifically targets acetylcholine muscarinic receptors . It binds to all five muscarinic receptor subtypes with similar affinity . The effects of Aclidinium bromide on the airways are mediated through the M3 receptor at the smooth muscle, causing bronchodilation .

Cellular Effects

Aclidinium bromide’s effects on cells are primarily observed in the smooth muscle cells of the airways. By binding to the M3 receptors on these cells, Aclidinium bromide causes bronchodilation, which helps alleviate symptoms of COPD .

Molecular Mechanism

The molecular mechanism of Aclidinium bromide involves its binding to the M3 muscarinic receptors on smooth muscle cells in the airways . This binding is competitive and reversible, preventing acetylcholine from binding to these receptors and causing bronchoconstriction . As a result, Aclidinium bromide helps relax and widen the airways, improving airflow and reducing symptoms in COPD patients .

Temporal Effects in Laboratory Settings

Aclidinium bromide has a rapid onset of action and a long duration of effect . Its effects on the airways are dose-dependent and can last longer than 24 hours .

Dosage Effects in Animal Models

While specific studies on dosage effects of Aclidinium bromide in animal models were not found, it’s known that in dogs, Aclidinium bromide induced a smaller and more transient increase in heart rate than tiotropium at comparable supratherapeutic doses .

Metabolic Pathways

The major route of metabolism of Aclidinium bromide is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . Aclidinium bromide is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives, neither of which binds to muscarinic receptors and are pharmacologically inactive .

Transport and Distribution

About 30% of inhaled Aclidinium bromide is deposited in the lung . From the lung, it is absorbed into the bloodstream, reaching highest blood plasma concentrations after five minutes in healthy persons and after 10 to 15 minutes in COPD patients .

Subcellular Localization

The subcellular localization of Aclidinium bromide is primarily at the M3 muscarinic receptors on the smooth muscle cells of the airways . By binding to these receptors, Aclidinium bromide exerts its bronchodilatory effects, helping to alleviate symptoms in COPD patients .

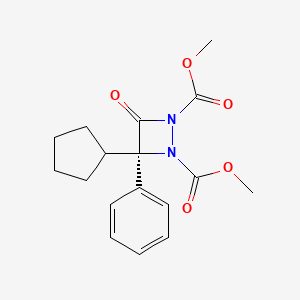

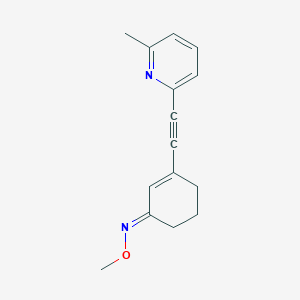

Vorbereitungsmethoden

Die Synthese von Aclidinium-Bromid umfasst mehrere Schritte:

Acylierung von Quinuclidinol: Quinuclidinol wird mit Methylchlorooxoacetat acyliert, um eine Zwischenverbindung zu erhalten.

Reaktion mit 2-Thienylmagnesiumbromid: Die Zwischenverbindung wird dann mit 2-Thienylmagnesiumbromid umgesetzt.

Bildung von Aclidinium-Bromid: Der resultierende Methylester wird in Gegenwart von Natriumhydrid mit (3R)-Quinuclidinol behandelt, um Aclidinium-Bromid zu bilden

Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit und die Minimierung der Bildung isomerer und anderer prozessbedingter Verunreinigungen .

Analyse Chemischer Reaktionen

Aclidinium-Bromid unterliegt verschiedenen Arten von chemischen Reaktionen:

Hydrolyse: Der wichtigste Stoffwechselweg für Aclidinium-Bromid ist die Hydrolyse, sowohl chemisch als auch enzymatisch durch Esterasen im Plasma.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen nicht häufig berichtet werden, legt die Struktur der Verbindung eine potentielle Reaktivität unter geeigneten Bedingungen nahe.

Substitution: Aclidinium-Bromid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines Bromidions.

Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhydrid, Methylchlorooxoacetat und 2-Thienylmagnesiumbromid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die Alkohol- und Dithienylglykolsäurederivate .

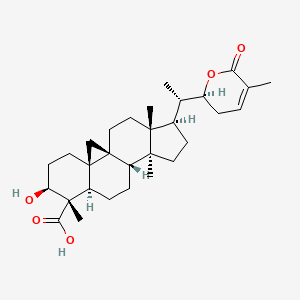

Vergleich Mit ähnlichen Verbindungen

Aclidinium-Bromid wird mit anderen langwirksamen Muskarinantagonisten (LAMAs) wie Tiotropiumbromid und Ipratropiumbromid verglichen:

Ipratropiumbromid: Aclidinium hat eine längere Wirkdauer und eine langsamere Dissoziationsrate von den Muskarinrezeptoren im Vergleich zu Ipratropium.

Ähnliche Verbindungen sind Tiotropiumbromid, Ipratropiumbromid und andere Muskarinantagonisten, die in Atemwegsbehandlungen eingesetzt werden .

Eigenschaften

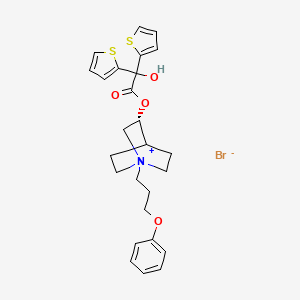

IUPAC Name |

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAKJQPTOJHYDR-QTQXQZBYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185854 | |

| Record name | Aclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320345-99-1 | |

| Record name | Aclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

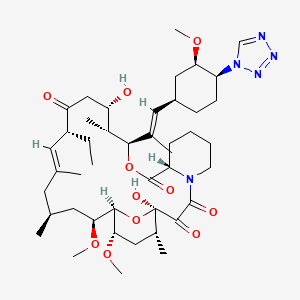

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

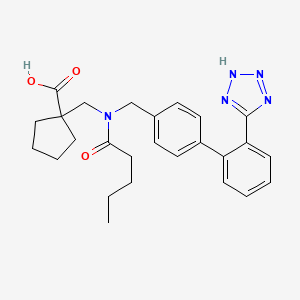

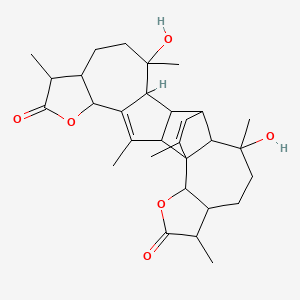

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylaminodiazenyl)phenyl]acetamide](/img/structure/B1666484.png)